5-Chloro-3-(trifluoromethyl)pyridin-2-ol

Descripción general

Descripción

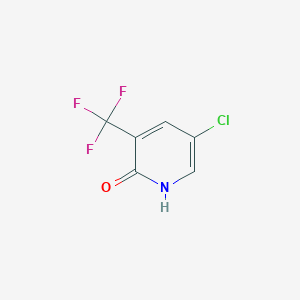

5-Chloro-3-(trifluoromethyl)pyridin-2-ol (CAS: 1214342-70-7; alternative identifiers: MFCD13185452) is a halogenated pyridine derivative with a hydroxyl group at position 2, a trifluoromethyl (-CF₃) group at position 3, and a chlorine atom at position 5. This compound is a versatile intermediate in medicinal chemistry, particularly in synthesizing antibacterial agents and non-steroidal androgen receptor inhibitors like apalutamide . Its structural features—electron-withdrawing groups (Cl, CF₃) and the hydroxyl group—enhance reactivity in substitution and coupling reactions, making it valuable for constructing heterocyclic scaffolds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Alkaline Conditions: One common method for synthesizing 5-Chloro-3-(trifluoromethyl)pyridin-2-ol involves the reaction of 2-hydroxy-3-chloropyridine with trifluoromethyl ketone under alkaline conditions.

Alternative Method: Another method involves the reaction of 2-chloro-5-fluoromethylpyridine with trifluoromethyl zinc chloride.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: 5-Chloro-3-(trifluoromethyl)pyridin-2-ol can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) under reflux conditions.

Oxidation: Reagents such as potassium permanganate (KMnO4) can be used for oxidation reactions.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted pyridin-2-ol derivatives can be formed.

Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides.

Aplicaciones Científicas De Investigación

Organic Synthesis

TFMP is extensively utilized as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for synthesizing complex molecules and heterocyclic compounds.

- Substitution Reactions : TFMP can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles. Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) under reflux conditions.

- Oxidation and Reduction : Although less common, TFMP can participate in oxidation reactions using reagents like potassium permanganate (KMnO4), leading to the formation of pyridine N-oxides.

Pharmaceutical Applications

TFMP serves as an intermediate in the synthesis of various pharmaceutical agents. Its biological activity is attributed to its ability to interact with specific molecular targets such as enzymes or receptors.

- Antimicrobial Properties : TFMP has shown significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with a Minimum Inhibitory Concentration (MIC) of 4 µg/mL. This effectiveness is enhanced by the trifluoromethyl group, which increases lipophilicity and cellular uptake.

Table 1: Antibacterial Activity of TFMP

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Methicillin-resistant S. aureus | 4 µg/mL | |

| Escherichia coli | >100 µg/mL |

Agrochemical Applications

In agriculture, TFMP derivatives are crucial for developing agrochemical products, particularly fungicides. The compound acts as an intermediate in synthesizing fluazinam, a widely used fungicide that inhibits fungal growth by disrupting metabolic processes within fungal cells.

- Mechanisms of Action :

- Enzyme Inhibition : TFMP inhibits enzymes critical for bacterial survival and resistance.

- Membrane Interaction : The trifluoromethyl group enhances penetration through lipid membranes.

- Synergistic Effects : TFMP has shown synergistic effects when combined with other antimicrobial agents, enhancing overall efficacy.

Case Study 1: Bioconversion of Pyridine Derivatives

Research conducted using whole cells of Burkholderia sp. MAK1 demonstrated the ability to convert various pyridin-2-amines and pyridin-2-ones into their respective 5-hydroxy derivatives. This bioconversion process indicates potential applications for TFMP in producing biologically active compounds through microbial transformation.

Case Study 2: Synthesis of Trifluoromethylpyridines

A study explored the synthesis and application of trifluoromethylpyridines, highlighting their utility in agrochemical and pharmaceutical contexts. The research emphasized the efficiency of TFMP derivatives in creating new compounds with enhanced biological activity.

Mecanismo De Acción

The mechanism of action of 5-Chloro-3-(trifluoromethyl)pyridin-2-ol depends on its specific application. In pharmaceuticals, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to a therapeutic effect. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The biological and physicochemical properties of pyridine derivatives are highly sensitive to substituent positions and electronic characteristics. Below is a comparative analysis with structurally similar compounds:

Table 1: Key Structural Analogs and Properties

Key Observations :

- Electron-withdrawing groups: The trifluoromethyl group at position 3 enhances electrophilicity at adjacent positions, facilitating nucleophilic substitution. Chlorine at position 5 provides moderate leaving-group ability compared to nitro (-NO₂) or bromine (-Br) .

- Positional isomerism : Moving the hydroxyl group from position 2 (target compound) to position 3 (e.g., 2-Chloro-5-CF₃-pyridin-3-ol) disrupts hydrogen-bonding networks, reducing solubility and biological activity .

Table 2: Reactivity in Key Reactions

| Reaction Type | 5-Chloro-3-CF₃-pyridin-2-ol | 3-Nitro-5-CF₃-pyridin-2-ol | 5-Bromo-3-CF₃-pyridin-2-ol |

|---|---|---|---|

| Nucleophilic Substitution | Moderate (Cl as leaving group) | High (NO₂ activates ring) | High (Br as better leaving group) |

| Cross-Coupling | Requires Pd catalysts | Limited due to nitro group | Efficient with Suzuki-Miyaura |

| Cyanation | Low yield | High yield (via SNAr) | Moderate |

Actividad Biológica

5-Chloro-3-(trifluoromethyl)pyridin-2-ol (TFMP) is a compound of significant interest in both agricultural and pharmaceutical fields due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula CHClFNO and a molar mass of approximately 197.54 g/mol. The compound features a pyridine ring with a chlorine atom at the 5-position, a trifluoromethyl group at the 3-position, and a hydroxyl group at the 2-position. This unique arrangement contributes to its reactivity and biological activity.

Antimicrobial Properties

TFMP has demonstrated significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Studies indicate that it inhibits bacterial growth by targeting specific enzymes involved in resistance mechanisms. The presence of the trifluoromethyl group enhances its lipophilicity, facilitating better interaction with bacterial membranes and improving cellular uptake .

Table 1: Antibacterial Activity of TFMP

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Methicillin-resistant S. aureus | 4 µg/mL | |

| Escherichia coli | >100 µg/mL |

Agricultural Applications

In agriculture, TFMP derivatives are crucial in developing various agrochemical products, including fungicides. The compound acts as an intermediate in synthesizing fluazinam, a widely used fungicide. Its effectiveness is attributed to its ability to inhibit fungal growth by disrupting metabolic processes within fungal cells .

The mechanisms through which TFMP exerts its biological effects include:

- Enzyme Inhibition : TFMP inhibits specific enzymes that are critical for bacterial survival and resistance, potentially leading to increased efficacy of existing antibiotics .

- Membrane Interaction : The trifluoromethyl group enhances the compound's ability to penetrate lipid membranes, increasing its bioavailability and effectiveness against pathogens.

- Synergistic Effects : When used in combination with other antimicrobial agents, TFMP has shown synergistic effects that enhance overall antimicrobial activity .

Study on Antibacterial Activity

A study conducted on various analogs of TFMP revealed that modifications in the chemical structure significantly affect antibacterial potency. For instance, the introduction of different substituents on the pyridine ring altered the MIC values against MRSA, indicating a structure-activity relationship (SAR) that can be exploited for drug development .

Table 2: Structure-Activity Relationship (SAR) Findings

| Compound | Substituent | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| This compound | None | 4 | Active |

| 5-Bromo-3-(trifluoromethyl)pyridin-2-ol | Bromine | 8 | Moderately Active |

| 5-Iodo-3-(trifluoromethyl)pyridin-2-ol | Iodine | >100 | Inactive |

Future Directions

Research continues to explore the potential applications of TFMP in drug development and agricultural chemistry. Ongoing clinical trials are examining its efficacy as an antimicrobial agent, while further studies aim to optimize its structure for enhanced biological activity against resistant strains of bacteria.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 5-Chloro-3-(trifluoromethyl)pyridin-2-ol, and how are they experimentally determined?

- Answer: The compound has a molecular formula of C₆H₃ClF₃NO , a molecular weight of 197.55 g/mol , and a melting point of 157–159°C . Characterization typically involves:

- Spectroscopy : NMR (¹H/¹³C/¹⁹F) to confirm substituent positions and electronic environments.

- Chromatography : HPLC or GC-MS to assess purity (>95% is typical for research-grade material).

- Elemental Analysis : Validates stoichiometry of C, H, N, and Cl.

- Thermal Analysis : Differential Scanning Calorimetry (DSC) to verify melting behavior.

Table 1: Physicochemical Data

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C₆H₃ClF₃NO | Elemental Analysis |

| Molecular Weight | 197.55 g/mol | Mass Spectrometry |

| Melting Point | 157–159°C | DSC |

| Purity | ≥95% | HPLC |

Q. What synthetic routes are recommended for laboratory-scale preparation of this compound?

- Answer: Two primary methods are used:

- Method A : Direct functionalization of a pyridine precursor. For example, chlorination at position 5 and trifluoromethylation at position 3 via Ullmann-type coupling or cross-coupling reactions (e.g., using CuI or Pd catalysts) .

- Method B : Hydroxylation of a pre-chlorinated and trifluoromethylated pyridine derivative. For instance, hydrolysis of a methoxy or sulfonate ester group at position 2 under acidic/basic conditions .

Key Considerations :

- Solvent choice (e.g., DMSO or DMF for fluorination reactions) .

- Reaction temperature (often 80–120°C for cross-coupling steps).

- Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane).

Advanced Research Questions

Q. How do the electron-withdrawing effects of the trifluoromethyl and hydroxyl groups influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

- Answer:

- Trifluoromethyl Group : Strong -I effect deactivates the pyridine ring, directing electrophiles to the para position (C-4) relative to the hydroxyl group. This reduces NAS reactivity at C-2 and C-6 .

- Hydroxyl Group : Acts as an activating group via resonance, enhancing reactivity at ortho/para positions. However, intramolecular hydrogen bonding with the trifluoromethyl group may sterically hinder certain reactions .

Experimental Validation :

- Kinetic studies using substituted pyridines (e.g., 3-CF₃ vs. 3-CH₃ analogs) show slower NAS rates for trifluoromethylated derivatives.

- Computational modeling (DFT) can map electron density distributions to predict reactive sites .

Q. What strategies resolve contradictions in reported biological activities of structural analogs of this compound?

- Answer: Discrepancies often arise from variations in:

- Purity : Impurities (e.g., regioisomers) may skew bioactivity data. Validate via HPLC and ¹⁹F NMR .

- Assay Conditions : Differences in solvent (DMSO vs. aqueous buffers) or cell lines affect results. Standardize protocols using guidelines like OECD 423.

- Structural Modifications : Compare analogs (e.g., 5-Bromo-3-(trifluoromethyl)pyridin-2-ol vs. 2-Amino-3-chloro-5-(trifluoromethyl)pyridine ) to isolate substituent effects.

Table 2: Comparative Bioactivity of Analogs

Q. How can computational chemistry optimize the synthesis and functionalization of this compound?

- Answer:

- Reaction Pathway Modeling : Density Functional Theory (DFT) calculates activation energies for chlorination/trifluoromethylation steps, identifying rate-limiting stages .

- Solvent Effects : Molecular dynamics simulations predict solvent interactions (e.g., DMSO stabilizes transition states in fluorination reactions).

- Catalyst Design : Virtual screening of ligands (e.g., phosphines, N-heterocyclic carbenes) improves Pd/Cu-catalyzed coupling yields .

Case Study : DFT-guided optimization reduced byproduct formation in trifluoromethylation by 22% when using hexafluoropropene as a CF₃ source .

Propiedades

IUPAC Name |

5-chloro-3-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3NO/c7-3-1-4(6(8,9)10)5(12)11-2-3/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHDJWTAHGYSQQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70597174 | |

| Record name | 5-Chloro-3-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214342-70-7 | |

| Record name | 5-Chloro-3-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.